N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl linkage to an acetamide group. The acetamide moiety is further substituted with a 4-fluorophenyl ring. This compound belongs to a broader class of thiadiazole derivatives known for diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties .
Key structural attributes:
- 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
- 5-Methyl substitution: Enhances lipophilicity and influences electronic properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDODAFXZKRVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize the available research findings on the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
- Molecular Formula : C11H10FN3OS2
- Molecular Weight : 257.34 g/mol
- CAS Number : 329079-49-0
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. For instance:
- In vitro Studies : Compounds were tested against Xanthomonas oryzae and Fusarium graminearum, with some exhibiting inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
| Compound | Target Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | X. oryzae | 56% at 100 μg/mL |
| Compound B | F. graminearum | 45% at 100 μg/mL |
Antitumor Activity
Thiadiazole derivatives have also been evaluated for their antitumor potential. In a series of studies:
- Cell Line Testing : this compound showed promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant cytotoxicity.
The compound's mechanism appears to involve the induction of apoptosis in malignant cells, as indicated by morphological changes observed through electron microscopy .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored in various models. Compounds similar to this compound have been shown to reduce inflammation markers in animal models.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activities against plant pathogens. The results indicated that certain derivatives had superior efficacy compared to standard antibiotics .
- Anticancer Evaluation : A comprehensive screening of thiadiazole derivatives against various cancer cell lines revealed that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might inhibit specific pathways involved in cell proliferation and survival, further supporting their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Compound 5e ()
- Structure: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide.
- Key Differences: Replaces the 5-methyl group with a 4-chlorobenzylthio substituent and incorporates a bulky isopropylphenoxy group.
- Properties: Melting point (132–134°C) is lower than thiadiazoles with smaller substituents, likely due to reduced crystallinity from the bulky phenoxy group .
Compound 5h ()
- Structure: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
- Key Differences: Benzylthio group at position 5 and a methoxy-isopropylphenoxy acetamide.
- Properties : Higher yield (88%) and moderate melting point (133–135°C), suggesting balanced synthetic feasibility and stability .
Flufenacet ()
- Structure : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
- Key Differences : Trifluoromethyl group on the thiadiazole and an isopropyl group on the acetamide nitrogen.
- Properties : Acts as a herbicide by inhibiting very-long-chain fatty acid elongases (KCS enzymes). The trifluoromethyl group enhances lipophilicity and target affinity compared to the methyl group in the target compound .
Variations in the Acetamide Moiety
Compound 4m ()
- Structure : 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide.
- Key Differences : Incorporates a sulfamoylphenyl group and a methylbenzyl substituent.
- Properties : Higher molecular weight (432.12 g/mol) and melting point (178–180°C) due to the sulfonamide group, which improves hydrogen-bonding capacity .
GSK1570606A ()
- Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
- Key Differences : Replaces the thiadiazole with a thiazole ring and adds a pyridyl group.
- thiazole) impacts biological target specificity .
Functional Group Modifications
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide ()
- Structure : Nitro group at the phenyl ring’s ortho position.
- Key Differences : Nitro group (strong electron-withdrawing) vs. fluorine (moderate electron-withdrawing).
- Properties : Molecular weight 310.35 g/mol, slightly lower than the target compound (312.35 g/mol). The nitro group may confer higher reactivity but lower metabolic stability .
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide ()
Comparative Analysis of Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves condensation reactions between substituted thiadiazole precursors and fluorophenyl acetamide derivatives. Key steps include:
- Refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid to form intermediates like (E)-1-(4-fluorobenzylidene)thiosemicarbazide .
- Controlled heating (80–90°C) in aqueous alcohol for cyclization and crystallization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiadiazole sulfanyl protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 281.31 for CHFNOS) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., S–S = 2.682 Å) and dihedral angles (e.g., 86.82° between thiadiazole and fluorophenyl rings) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties such as solubility and thermal stability?
- Key Interactions : Hydrogen bonding (e.g., N–H···O and C–H···O) forms R(6) and R(8) ring motifs, stabilizing the 3D lattice .
- Impact on Stability : Strong hydrogen bonds increase melting points (e.g., 490 K) and reduce solubility in polar solvents. Crystal packing along the b-axis influences mechanical stability .
- Methodological Analysis : Use SHELXL for refining hydrogen-bonding parameters and Mercury software to visualize packing motifs .
Q. What computational approaches can elucidate structure-activity relationships (SAR) for biological targets?
- Molecular Docking : Model interactions between the thiadiazole sulfanyl group and enzyme active sites (e.g., bacterial dihydrofolate reductase). The fluorophenyl moiety enhances hydrophobic binding .
- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants of the 4-fluorophenyl group) with antimicrobial IC values. Density functional theory (DFT) calculates charge distribution on the thiadiazole ring .
- Validation : Compare computational predictions with in vitro assays (e.g., MIC against E. coli or cytotoxicity in cancer cell lines) .
Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
